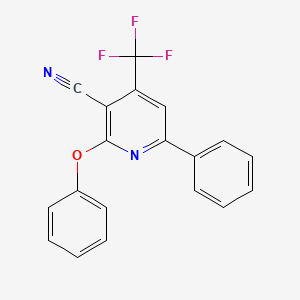

2-phenoxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-phenoxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2O/c20-19(21,22)16-11-17(13-7-3-1-4-8-13)24-18(15(16)12-23)25-14-9-5-2-6-10-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWKJUDHQDFKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves the reaction of this compound with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Solvents: Dichloromethane, toluene, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-phenoxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyridine-3-carbonitrile derivatives differ in substituent patterns, which critically influence their biological and chemical properties. Below is a comparative analysis of structurally related compounds:

Key Findings from Comparative Studies

Fluorescence Properties: Electron-donating groups (e.g., -SCH3 in S4) increase fluorescence intensity and extinction coefficients, while electron-withdrawing groups (e.g., -CN in S2/S3) induce red shifts and reduced intensity . Bifunctional substitution (e.g., dual electron donors in S7/S8) doubles fluorescence output .

Biological Activity: Antimicrobial Activity: Schiff base derivatives (e.g., 34a, 34c) inhibit E. coli biofilms (IR ~64–78%), whereas chloro derivatives (e.g., 34d) show reduced efficacy . Cytotoxicity: Pyrano[3,2-c]pyridine analogs (e.g., 4-CP.P) exhibit cytotoxic effects against MCF-7 cells, suggesting the pyridine-carbonitrile core’s role in apoptosis induction .

Synthetic and Structural Insights: Trifluoromethyl groups enhance metabolic stability and lipophilicity, as seen in agrochemical analogs (e.g., 6-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile) . Piperazinyl substituents (e.g., in ) improve solubility and pharmacokinetic profiles.

Data Tables

Table 1: Substituent Effects on Fluorescence Properties

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Microbial Target | Inhibition Ratio (IR) | Biofilm Inhibition (BI) | Reference |

|---|---|---|---|---|

| 34a | E. coli | 64.81% | 78.75% | |

| 34c | E. coli | 64.61% | 73.67% | |

| 34d | P. aeruginosa | <20% | No effect |

Research Findings and Implications

The trifluoromethyl and phenoxy groups in 2-phenoxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile likely confer enhanced stability and bioactivity, akin to commercial agrochemicals . However, its lack of electron-donating groups (e.g., -NH2 or -SCH3) may limit fluorescence applications compared to S4 or S7 . For antimicrobial use, introducing thiophenyl or Schiff base moieties (as in 34a) could optimize biofilm inhibition.

Biological Activity

2-Phenoxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a pyridine ring substituted with phenoxy and trifluoromethyl groups, which are known to influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C18H14F3N

- Molecular Weight : 321.31 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-phenoxy-6-phenyl-4-(trifluoromethyl)pyridine can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and improved antibacterial action.

Anticancer Activity

The anticancer potential of 2-phenoxy-6-phenyl-4-(trifluoromethyl)pyridine has been assessed through various assays. In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. In experimental models, it has shown the ability to reduce pro-inflammatory cytokine production, suggesting its potential in treating inflammatory diseases. The compound's efficacy was comparable to established anti-inflammatory agents .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comparative study evaluated various pyridine derivatives, including 2-phenoxy-6-phenyl-4-(trifluoromethyl)pyridine, against common pathogens. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics .

- Anticancer Mechanism Investigation : A detailed mechanistic study revealed that treatment with 2-phenoxy-6-phenyl-4-(trifluoromethyl)pyridine resulted in increased levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis .

- Inflammatory Response Modulation : In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in animal models of arthritis, showcasing its therapeutic potential in chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenoxy-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of substituted pyridines or nucleophilic aromatic substitution. For example, pyridine derivatives with trifluoromethyl groups can react with phenoxy nucleophiles under basic conditions (e.g., NaH in DMF) . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (60–100°C), and catalysts (e.g., Pd for cross-coupling steps). Purity is improved via recrystallization or chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C–C bond lengths ~1.41 Å and C–N~1.34 Å in pyridine rings) .

- NMR : NMR identifies trifluoromethyl chemical shifts (δ ~-60 to -70 ppm), while NMR distinguishes aromatic protons (δ 7.0–8.5 ppm) .

- IR spectroscopy : Confirms nitrile (C≡N) stretches (~2220–2240 cm) and CF vibrations (~1150–1250 cm) .

Q. What are the primary pharmacological targets explored for this compound?

- Methodological Answer : Pyridine-3-carbonitrile derivatives are screened for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity. Assays include:

- Enzyme inhibition : IC values measured via fluorescence polarization .

- Cellular viability : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (phenoxy, trifluoromethyl) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric effects : Bulky phenoxy groups hinder nucleophilic attack at the 2-position; computational modeling (DFT) predicts steric maps to guide substituent placement .

- Electronic effects : The electron-withdrawing trifluoromethyl group activates the pyridine ring for electrophilic substitution. Hammett constants (σ = 0.43 for CF) quantify electronic contributions .

- Experimental validation : Competitive reactions with substituted aryl halides under Suzuki-Miyaura conditions compare yields .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies arise from assay conditions or impurities. Strategies include:

- Reproducibility checks : Independent synthesis and bioassays (e.g., replicating IC in duplicate/triplicate) .

- Purity validation : HPLC-MS (>95% purity) and elemental analysis to exclude byproducts .

- Target specificity : siRNA knockdowns or CRISPR-edited cell lines confirm on-target effects .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase active sites (e.g., EGFR PDB: 1M17). Key interactions include H-bonds with nitrile and π-π stacking with phenyl groups .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR : Models correlate substituent electronegativity (e.g., trifluoromethyl) with logP and IC .

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.